molecular formula C4H4Cl4O2 B14729855 2-Chloroethyl trichloroacetate CAS No. 4974-21-4

2-Chloroethyl trichloroacetate

Cat. No.: B14729855
CAS No.: 4974-21-4
M. Wt: 225.9 g/mol
InChI Key: LZAFIYKPGDSKLN-UHFFFAOYSA-N
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Description

2-Chloroethyl trichloroacetate is an organochlorine compound characterized by a trichloroacetyl group (CCl₃CO–) esterified to a 2-chloroethyl moiety. The trichloroacetyl group imparts high electronegativity and stability, while the chloroethyl chain influences solubility and biological interactions .

Properties

CAS No.

4974-21-4

Molecular Formula

C4H4Cl4O2

Molecular Weight

225.9 g/mol

IUPAC Name

2-chloroethyl 2,2,2-trichloroacetate

InChI

InChI=1S/C4H4Cl4O2/c5-1-2-10-3(9)4(6,7)8/h1-2H2

InChI Key

LZAFIYKPGDSKLN-UHFFFAOYSA-N

Canonical SMILES

C(CCl)OC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloroethyl trichloroacetate can be synthesized through the esterification of trichloroacetic acid with 2-chloroethanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions usually include heating the mixture to a specific temperature to ensure the completion of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and using efficient separation techniques to isolate the desired product. The use of advanced equipment and automation ensures high yield and purity of the compound .

Chemical Reactions Analysis

Decarboxylation and Trichloromethylation

The trichloroacetate group in 2-Chloroethyl trichloroacetate undergoes decarboxylation , a reaction mechanism well-documented in trichloroacetic acid derivatives . In the presence of a base (e.g., sodium trichloroacetate, NaTCA), decarboxylation releases carbon dioxide (CO₂) and generates the trichloromethyl anion (CCl₃⁻) . This anion can react with electrophilic substrates like aromatic aldehydes to form 2,2,2-trichloromethylcarbinols .

Mechanism :

  • Decarboxylation :

    CCl3COOBaseCCl3+CO2\text{CCl}_3\text{COO}^- \xrightarrow{\text{Base}} \text{CCl}_3^- + \text{CO}_2 \uparrow
  • Nucleophilic Addition :

    CCl3+ArCHOArCH(CCl3)OH\text{CCl}_3^- + \text{ArCHO} \rightarrow \text{ArCH(CCl}_3\text{)OH}

    (Ar = aromatic group)

This reaction is efficient for both electron-rich and electron-deficient aldehydes, with malonic acid often used as a proton source to suppress competing reactions like the Cannizzaro reaction .

Hydrolysis Reactions

This compound can undergo acidic or basic hydrolysis , breaking the ester bond to yield trichloroacetic acid (TCA) and 2-chloroethanol :

Reaction :

CCl3COOCH2CH2Cl+H2OH+/OHCCl3COOH+ClCH2CH2OH\text{CCl}_3\text{COOCH}_2\text{CH}_2\text{Cl} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{CCl}_3\text{COOH} + \text{ClCH}_2\text{CH}_2\text{OH}

TCA is a strong acid (pKa ~0.4) and a known protein precipitant and metabolite . The hydrolysis products may exhibit distinct biological activities, such as endocrine disruption, as observed in studies of TCA and its metabolites .

Nucleophilic Substitution

Example Reaction :

CCl3COOCH2CH2Cl+NuCCl3COOCH2CH2Nu+Cl\text{CCl}_3\text{COOCH}_2\text{CH}_2\text{Cl} + \text{Nu}^- \rightarrow \text{CCl}_3\text{COOCH}_2\text{CH}_2\text{Nu} + \text{Cl}^-

(Nu = nucleophile)

Scientific Research Applications

2-Chloroethyl trichloroacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloroethyl trichloroacetate involves its interaction with molecular targets through its reactive functional groups. The compound can undergo hydrolysis to release trichloroacetic acid, which can then interact with cellular components. Trichloroacetic acid is known to affect various metabolic pathways and can act as an inhibitor of certain enzymes .

Comparison with Similar Compounds

Structural and Molecular Features

The following table summarizes key structural differences among 2-chloroethyl trichloroacetate and its analogs:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
This compound* C₄H₅Cl₃O₂ 191.44 Trichloroacetyl, chloroethyl High chlorine content enhances reactivity
Ethyl trichloroacetate C₄H₅Cl₃O₂ 191.44 Trichloroacetyl, ethyl Similar backbone, differing ester group
Methyl trichloroacetate C₃H₃Cl₃O₂ 177.42 Trichloroacetyl, methyl Shorter alkyl chain reduces steric hindrance
2-Chloroethyl acetate C₄H₇ClO₂ 122.55 Acetyl, chloroethyl Lower chlorine content, less electronegative
2-Ethylhexyl chloroacetate C₁₀H₁₉ClO₂ 206.71 Chloroacetyl, branched alkyl Increased hydrophobicity due to long chain

*Hypothetical structure inferred from ethyl trichloroacetate .

Physicochemical Properties

  • Reactivity : Trichloroacetate esters (e.g., ethyl trichloroacetate) exhibit distinct spectral properties compared to acetate or sorbate complexes, attributed to the electron-withdrawing trichloro group . These groups also influence hydrolysis rates; trichloroacetate esters degrade faster in aqueous environments than their chloroacetate counterparts .
  • Solubility: The trichloroacetyl group reduces water solubility, making this compound more lipophilic than 2-chloroethyl acetate.
  • Thermal Stability: Trichloroacetate derivatives are thermally stable but release reactive intermediates (e.g., HNO) under neutral conditions, as observed in acyloxy nitroso compounds .

Key Research Findings

Spectroscopic Distinctions : Trichloroacetate ligands in Co(II) complexes produce unique magnetic circular dichroism (MCD) spectra, differing from acetate or halide ligands .

Therapeutic Index Optimization : Nitrosoureas with chloroethyl groups balance alkylating activity (for efficacy) and solubility (for toxicity reduction). Compounds with lower carbamoylating activity and higher alkylating capacity show improved therapeutic indexes .

Catalytic Applications : Silica-supported lanthanum trifluoroacetate and trichloroacetate demonstrate unchanged surface morphology, indicating stability in heterogeneous catalysis .

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